ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Overview
Description
ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at position 5, a methyl group at position 1, and a nitro group at position 3. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Mechanism of Action
Mode of Action
Pyrazole derivatives, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets .
Biochemical Pathways
Pyrazole derivatives have been found in many important synthetic drug molecules, indicating their potential role in various biological pathways .
Biochemical Analysis
Biochemical Properties
Ethyl 1-methyl-3-nitropyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between Ethyl 1-methyl-3-nitropyrazole-5-carboxylate and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
Ethyl 1-methyl-3-nitropyrazole-5-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, Ethyl 1-methyl-3-nitropyrazole-5-carboxylate can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the formation of a stable enzyme-substrate complex, thereby inhibiting the enzyme’s activity. This compound can also influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to Ethyl 1-methyl-3-nitropyrazole-5-carboxylate can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate have been associated with toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate with these enzymes is crucial for its metabolic fate and overall biological activity .
Transport and Distribution
Within cells and tissues, Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate within tissues can influence its overall biological activity and effectiveness .
Subcellular Localization
The subcellular localization of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of Ethyl 1-methyl-3-nitropyrazole-5-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetylpyruvate with hydrazine to form the pyrazole ring . The nitro group is introduced through nitration reactions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Condensation: The compound can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Condensation: Various aldehydes or ketones in the presence of a base.
Major Products Formed:
Reduction: 1-methyl-3-aminopyrazole-5-carboxylate.
Hydrolysis: 1-methyl-3-nitropyrazole-5-carboxylic acid.
Condensation: Pyrazolo[1,5-a]pyrimidines and other fused heterocycles.
Scientific Research Applications
ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Comparison with Similar Compounds
Ethyl 3-methylpyrazole-5-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar structure but with a propyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of both the nitro and ester groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for the synthesis of a wide range of derivatives with diverse applications in various fields.
Properties
IUPAC Name |
ethyl 2-methyl-5-nitropyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVAKIWHFFUSFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239268 | |
Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-07-1 | |
Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.